![molecular formula C10H9N7 B181965 4-[5-(1H-1,2,4-三唑-1-基甲基)-1H-1,2,4-三唑-3-基]吡啶 CAS No. 477852-54-3](/img/structure/B181965.png)

4-[5-(1H-1,2,4-三唑-1-基甲基)-1H-1,2,4-三唑-3-基]吡啶

描述

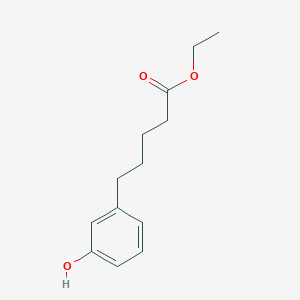

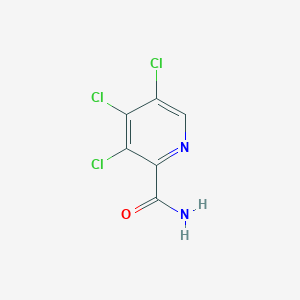

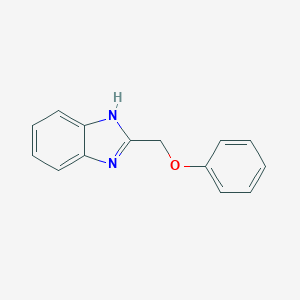

“4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine” is a chemical compound that has been studied for its potential applications in various fields. It is a type of 1,2,4-triazole benzoic acid hybrid .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which may include the compound , was successfully synthesized and their structures were established by NMR and MS analysis .

Molecular Structure Analysis

The molecular structure of this compound was established by NMR and MS analysis . Further studies are needed to provide a more detailed understanding of its structure.

科学研究应用

杂环化合物研究

4-[5-(1H-1,2,4-三唑-1-基甲基)-1H-1,2,4-三唑-3-基]吡啶属于三唑家族,这是一类以其多样的生物活性而著名的五元杂环化合物。三唑类化合物,包括1H-1,2,3-、2H-1,2,3-、1H-1,2,4-和4H-1,2,4-三唑衍生物,由于其广泛的生物活性而备受重视。这些化合物已被研究用于其潜在的抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒活性,以及对几种被忽视疾病的活性。特别是1H-1,2,4-三唑衍生物以其抗微生物、抗真菌、抗氧化、抗炎和抗病毒活性而闻名。持续的挑战和紧迫性在于发现新的原型来对抗日益耐药的细菌,并解决影响大量人口的被忽视疾病,特别是那些贫困和脆弱的人群(Ferreira et al., 2013)。

光学传感器开发

三唑家族,包括1,2,4-三唑衍生物,在光学传感器的合成中也占有重要地位,因为它们能够形成配位键和氢键,使其适用于用作传感探针。这些化合物在传感材料以外还具有重要的药用和生物学应用(Jindal & Kaur, 2021)。

质子传导膜开发

1H-1,2,4-三唑及其衍生物已被确定为燃料电池中质子传导膜的有前途的材料。它们增强了电解质膜的基本特性,改善了成膜能力、热稳定性、电化学稳定性、机械强度、形态稳定性,并在高于100°C的无水条件下提供高离子导电性。这些特性使1H-1,2,4-三唑衍生物非常有价值,用于制造耐高温、电化学稳定和机械强度强的质子传导膜(Prozorova & Pozdnyakov, 2023)。

作用机制

Target of Action

The primary targets of the compound “4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine” are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . These cell lines are often used in research as models for breast cancer (MCF-7) and colon cancer (HCT-116).

Mode of Action

The compound interacts with these cancer cells by inhibiting their proliferation . It achieves this through the induction of apoptosis, a process of programmed cell death . This leads to a reduction in the number of cancer cells, thereby inhibiting the growth and spread of the cancer.

Biochemical Pathways

This includes the activation of caspases, a family of proteins that play a crucial role in dismantling the cell and forming apoptotic bodies .

Pharmacokinetics

The compound’s potent inhibitory activities against cancer cells suggest that it may have favorable adme properties that allow it to reach its target cells in sufficient concentrations .

Result of Action

The result of the compound’s action is a significant reduction in the proliferation of MCF-7 and HCT-116 cancer cells . Some of the hybrids of this compound have shown potent inhibitory activities against these cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . Notably, these compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin, a commonly used chemotherapy drug .

未来方向

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine” and similar compounds could have potential applications in cancer treatment.

属性

IUPAC Name |

4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N7/c1-3-11-4-2-8(1)10-14-9(15-16-10)5-17-7-12-6-13-17/h1-4,6-7H,5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVLQEBVMNFNCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=N2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377584 | |

| Record name | 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

CAS RN |

477852-54-3 | |

| Record name | 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)

![4-Methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B181904.png)

![[1,2,4]Triazolo[4,3-a]quinoline-1-thiol](/img/structure/B181905.png)